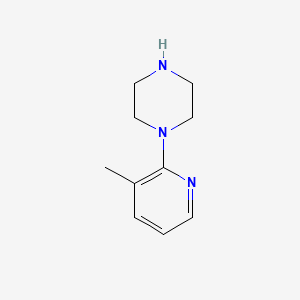

1-(3-Methylpyridin-2-yl)piperazine

説明

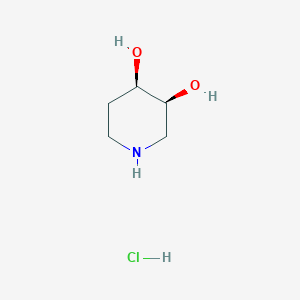

“1-(3-Methylpyridin-2-yl)piperazine” is a chemical compound with the CAS Number: 104396-10-3 . It has a molecular weight of 177.25 and its IUPAC name is 1-(3-methyl-2-pyridinyl)piperazine . It is stored at a temperature of -20C . The compound is in liquid form .

Synthesis Analysis

The synthesis of “1-(3-Methylpyridin-2-yl)piperazine” from tert-Butyl 4-(3-methylpyridin-2-yl)piperazine-1-carboxylate is mentioned in the literature .Molecular Structure Analysis

The InChI code for “1-(3-Methylpyridin-2-yl)piperazine” is 1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

“1-(3-Methylpyridin-2-yl)piperazine” has a molecular weight of 177.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 and a topological polar surface area of 28.2 Ų . It has a complexity of 166 .科学的研究の応用

Drug Discovery

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . The nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .

Medicinal Chemistry

Piperazine is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines .

C–H Functionalization

Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of the defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .

Heterocyclic Chemistry

Piperazine is a key component in heterocyclic chemistry. It is characterized by the 1,4-relationship of the two nitrogen atoms that comprise the six-membered ring .

Synthesis of Defined Substitution Patterns

The insertion of the piperazine moiety was the last step, using commercially available 1-(1-methylpiperidin-4-yl)piperazine . This method provides a way to synthesize defined substitution patterns of piperazines.

Chemical Synthesis

1-(3-Methylpyridin-2-yl)piperazine has a molecular weight of 177.25 and is used in chemical synthesis .

Safety and Hazards

The safety data sheet for “1-(3-Methylpyridin-2-yl)piperazine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Relevant Papers The relevant papers retrieved provide additional information on the properties and applications of "1-(3-Methylpyridin-2-yl)piperazine" . They include peer-reviewed articles, technical documents, and more .

特性

IUPAC Name |

1-(3-methylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBVRZMTWMATNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920622 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylpyridin-2-yl)piperazine | |

CAS RN |

111960-11-3, 104396-10-3 | |

| Record name | 1-(3-Methylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 111960-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,11-Dihydro-11-(4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine (E)-2-Butenedioate (1:2)](/img/no-structure.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)